N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Description
N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that integrates several functional groups, including a benzofuran ring, a pyrazine ring, and a piperazine ring
Properties
IUPAC Name |
N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-16(15-4-2-3-5-17(15)26-14)12-22-19(25)24-10-8-23(9-11-24)18-13-20-6-7-21-18/h2-7,13H,8-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXCEPKFPVSMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CNC(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Methyl Group: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately, often starting from 2,3-diaminopyrazine, which undergoes cyclization with a suitable aldehyde.
Coupling Reactions: The benzofuran and pyrazine intermediates are coupled using a piperazine linker. This step typically involves nucleophilic substitution reactions under basic conditions.
Final Assembly: The final compound is assembled through amide bond formation between the carboxylic acid derivative of the benzofuran intermediate and the amine group of the pyrazine-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines using hydrogenation over palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways, providing insights into cellular mechanisms.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA, while the pyrazine and piperazine rings can interact with protein targets, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
- The unique combination of the benzofuran, pyrazine, and piperazine rings in this compound provides a distinct set of chemical and biological properties not found in simpler analogs. This structural complexity allows for more specific interactions with biological targets, potentially leading to higher efficacy and selectivity in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
